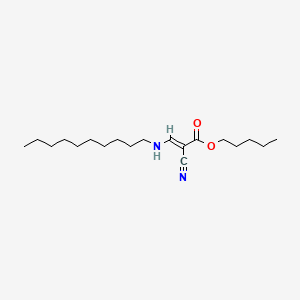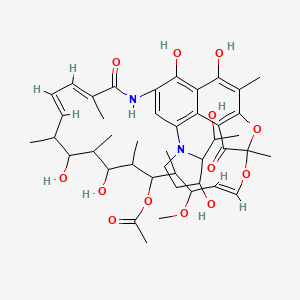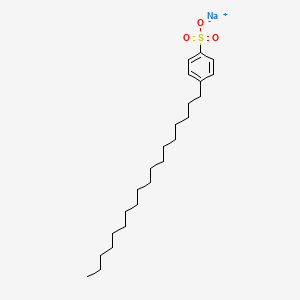
Sodium p-octadecylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octadecylbenzenesulfonic acid sodium salt is an organosulfur compound with the molecular formula C24H41SO3Na. It is a member of the alkylbenzenesulfonate family, which are widely used as surfactants in various industrial and household applications. This compound is known for its excellent emulsifying, wetting, and dispersing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Octadecylbenzenesulfonic acid sodium salt can be synthesized through the sulfonation of 4-octadecylbenzene. The process involves the reaction of 4-octadecylbenzene with sulfur trioxide or concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of 4-octadecylbenzenesulfonic acid sodium salt often involves continuous sulfonation processes. These processes use reactors designed to handle large volumes of reactants and maintain precise control over reaction conditions. The sulfonation is followed by neutralization and purification steps to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Octadecylbenzenesulfonic acid sodium salt primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The sulfonate group can be replaced by other functional groups, leading to the formation of various derivatives.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chain, leading to the formation of carboxylic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfonate group to a sulfinate or thiol group.
Major Products
Substitution: Derivatives with different functional groups replacing the sulfonate group.
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Sulfinates and thiols.
Applications De Recherche Scientifique
4-Octadecylbenzenesulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The primary mechanism of action of 4-octadecylbenzenesulfonic acid sodium salt is its ability to reduce surface tension and form micelles. The sulfonate group interacts with water molecules, while the hydrophobic alkyl chain interacts with nonpolar substances. This dual interaction allows the compound to emulsify and disperse hydrophobic substances in aqueous solutions. The formation of micelles also facilitates the encapsulation and transport of hydrophobic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Dodecylbenzenesulfonic acid sodium salt
- Sodium dodecylbenzenesulfonate
- Octadecyl sulfate sodium salt
- Tetradecyl sulfate sodium salt
Uniqueness
4-Octadecylbenzenesulfonic acid sodium salt is unique due to its long alkyl chain, which provides superior emulsifying and dispersing properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring the stabilization of large hydrophobic molecules or particles.
Propriétés
Numéro CAS |
109027-47-6 |
|---|---|
Formule moléculaire |
C24H41NaO3S |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
sodium;4-octadecylbenzenesulfonate |
InChI |
InChI=1S/C24H42O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(22-20-23)28(25,26)27;/h19-22H,2-18H2,1H3,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
ZHEYHJKQRUXIIV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)

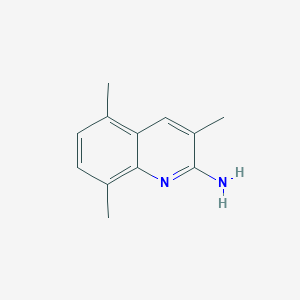
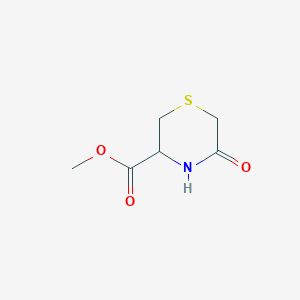
![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)
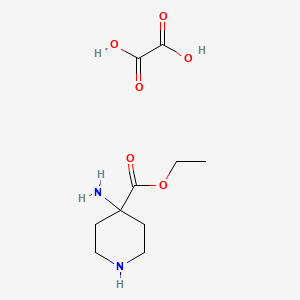
![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
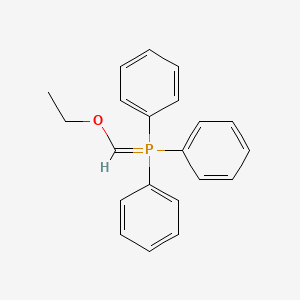
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
